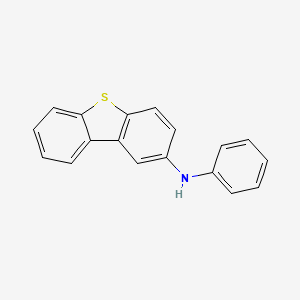

N-phenyl dibenzothiophen-2-amine

Description

Contextualization within Dibenzothiophene (B1670422) Chemistry and Arylamine Derivatives

The chemical nature of N-phenyl dibenzothiophen-2-amine is best understood by considering its constituent parts: the dibenzothiophene core and the arylamine substituent.

Dibenzothiophene Chemistry: Dibenzothiophene (DBT) is an organosulfur compound featuring a central thiophene (B33073) ring fused to two benzene (B151609) rings. wikipedia.orgnih.gov This tricyclic heterocycle is a colorless solid and is structurally related to anthracene. wikipedia.org The dibenzothiophene framework is electron-rich and can undergo electrophilic aromatic substitution. wikipedia.org Its derivatives are of significant interest, not only as persistent organic pollutants found in fossil fuels but also as building blocks for functional materials. wikipedia.orgscispace.com The oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone alters the electronic properties of the ring system, making it electron-poor. wikipedia.orgnih.gov

Arylamine Derivatives: Arylamines are a class of organic compounds where a nitrogen atom is directly bonded to an aromatic ring. researchgate.netnih.gov This structural motif is a cornerstone in the development of pharmaceuticals, agrochemicals, and, notably, advanced organic materials. researchgate.netnih.gov Arylamines, particularly triarylamines, are well-regarded for their electron-donating and hole-transporting capabilities, which make them essential components in organic electronic devices. nih.govmdpi.com The synthesis of arylamines has been a major focus of research, with methods like the Buchwald-Hartwig and Ullmann cross-coupling reactions providing versatile routes to construct the crucial carbon-nitrogen bond. researchgate.netnih.gov

The fusion of these two chemical domains in N-phenyl dibenzothiophen-2-amine creates a molecule with a distinct set of properties, leveraging the rigidity and electronic characteristics of dibenzothiophene with the functional utility of arylamines.

Significance of the Dibenzothiophene-Amine Scaffold in Advanced Molecular Design

The combination of a dibenzothiophene core with an amine substituent forms a powerful scaffold for the design of advanced functional molecules. This structural arrangement is particularly prominent in the field of organic electronics, where precise control over molecular energy levels and charge transport properties is paramount.

The dibenzothiophene-amine scaffold serves as a versatile platform for creating hole-transporting materials (HTMs) used in perovskite solar cells and organic light-emitting diodes (OLEDs). In this context, the arylamine portion typically functions as the electron-donating unit, facilitating the movement of positive charge carriers (holes), while the dibenzothiophene unit can act as a rigid, planar π-conjugated bridge or core, influencing the material's thermal stability and electronic properties. nih.gov

Researchers have designed and synthesized various derivatives based on this scaffold to optimize performance. For instance, modifying the arylamine groups or the substitution pattern on the dibenzothiophene ring can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in electronic devices. nih.gov A direct and effective method for synthesizing N-substituted dibenzothiophene derivatives involves a copper(I)-catalyzed Ullmann C-N coupling reaction, which allows for the coupling of 2-bromodibenzothiophene (B1267234) with a range of primary and secondary amines. nih.gov

Below is a data table showcasing representative dibenzothiophene-amine derivatives and their reported synthesis details.

| Compound Name | Reactants | Catalyst/Reagents | Yield | Reference |

| N-phenyldibenzo[b,d]thiophen-2-amine | 2-bromodibenzothiophene, aniline (B41778) | Cu₂O, NMP | 25% | nih.gov |

| N,N-diethyldibenzo[b,d]thiophen-2-amine | 2-bromodibenzothiophene, diethylamine (B46881) | Cu₂O, NMP | 79% | nih.gov |

| N-methyl-N-phenyldibenzo[b,d]thiophen-2-amine | 2-bromodibenzothiophene, N-methylaniline | Cu₂O, NMP | 65% | nih.gov |

Emerging Research Directions for N-Phenyl Dibenzothiophen-2-amine and Related Structures

The field of organic materials continues to evolve, and research into N-phenyl dibenzothiophen-2-amine and its analogues is expanding into new territories. Current and future research directions are focused on several key areas:

Development of Novel Synthetic Methodologies: While established methods like Ullmann and Buchwald-Hartwig couplings are effective, there is an ongoing quest for more efficient, cost-effective, and environmentally benign synthetic routes. researchgate.netnih.gov This includes the use of more abundant and less expensive catalysts and the development of one-pot synthesis procedures to streamline the production of these complex molecules. nih.gov

Photochemical and Photophysical Investigations: A deeper understanding of the behavior of these molecules upon exposure to light is a significant area of research. For example, studies on the photochemistry of the related N-phenyl dibenzothiophene sulfoximine (B86345) have shown that it can undergo S-N bond cleavage upon UV irradiation to release reactive intermediates like phenyl nitrene. nih.gov Such investigations are crucial for assessing the stability and potential degradation pathways of these materials in optoelectronic devices, as well as for potentially uncovering new light-induced functionalities.

Rational Design for Targeted Applications: Future work will increasingly focus on the rational design of new derivatives with properties tailored for specific high-performance applications. By using computational modeling combined with targeted synthesis, researchers aim to optimize characteristics such as charge carrier mobility, thermal stability, and energy levels. nih.govmdpi.com This could lead to the development of next-generation materials for more efficient solar cells, longer-lasting OLED displays, and novel sensors. The exploration of different isomers, such as N-phenyl dibenzothiophen-1-amine, further broadens the scope for creating materials with diverse properties. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

N-phenyldibenzothiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NS/c1-2-6-13(7-3-1)19-14-10-11-18-16(12-14)15-8-4-5-9-17(15)20-18/h1-12,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKZCGLQGDKMBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=C(C=C2)SC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Phenyl Dibenzothiophen 2 Amine and Its Analogs

Direct C-N Coupling Approaches

Direct formation of the carbon-nitrogen (C-N) bond on a pre-existing dibenzothiophene (B1670422) scaffold is a prominent strategy for synthesizing N-phenyl dibenzothiophen-2-amine and its analogs. This is typically achieved through transition metal-catalyzed cross-coupling reactions.

Copper-Catalyzed Ullmann-Type C-N Coupling Reactions

The Ullmann condensation, a classic copper-catalyzed reaction, has been effectively adapted for the synthesis of N-substituted dibenzothiophenes. nih.govnih.gov This method generally involves the coupling of a halo-dibenzothiophene with an amine in the presence of a copper catalyst.

A notable one-pot synthesis utilizes copper(I) oxide (Cu₂O) as an inexpensive and ligand-free catalyst to facilitate the direct amination of bromo-dibenzothiophenes. nih.gov For instance, the reaction of 2-bromodibenzothiophene (B1267234) with aniline (B41778) in N-methyl-2-pyrrolidone (NMP) at 110°C yields N-phenyldibenzothiophen-2-amine. nih.gov This protocol has been successfully applied to a range of primary and secondary amines, demonstrating its versatility. nih.govnih.gov The use of aqueous ammonia (B1221849) as the nitrogen source also allows for the synthesis of primary aminodibenzothiophenes. nih.gov

The general procedure involves heating a mixture of the bromo-dibenzothiophene, the amine, and catalytic Cu₂O in a solvent like NMP. nih.gov The reaction conditions, such as temperature and reaction time, can be adjusted to optimize the yield for different substrates. nih.gov For example, the amination of 4-bromodibenzothiophene (B1267965) required a slightly higher temperature and catalyst loading to achieve a good yield. nih.gov

Table 1: Examples of Copper-Catalyzed Ullmann-Type C-N Coupling Reactions for the Synthesis of N-Substituted Dibenzothiophenes nih.gov

| Starting Material (Dibenzothiophene) | Amine | Product | Yield (%) |

| 2-Bromodibenzothiophene | Aniline | N-Phenyldibenzo[b,d]thiophen-2-amine | 25 |

| 2-Bromodibenzothiophene | Hexyl amine | N-Hexyldibenzo[b,d]thiophen-2-amine | 77 |

| 2-Bromodibenzothiophene | Cyclohexyl amine | N-Cyclohexyldibenzo[b,d]thiophen-2-amine | 29 |

| 2-Bromodibenzothiophene | Pyrrole | N-Methyl-N-phenyldibenzo[b,d]thiophen-2-amine | 65 |

| 4-Bromodibenzothiophene | Aniline | N-Phenyldibenzo[b,d]thiophen-4-amine | 71 |

| 2,8-Dibromodibenzothiophene | Aniline | N,N'-Diphenyldibenzo[b,d]thiophene-2,8-diamine | 97 |

Palladium-Catalyzed C-N Bond Formation Strategies

Palladium-catalyzed C-N bond formation, particularly the Buchwald-Hartwig amination, represents another powerful tool for the synthesis of arylamines, including N-substituted dibenzothiophenes. bohrium.com These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. bohrium.commit.edu

While specific examples for the direct synthesis of N-phenyl dibenzothiophen-2-amine using this method are not as extensively detailed in the provided context, the general applicability of palladium-catalyzed amination to aryl halides makes it a highly relevant and potent strategy. bohrium.com The development of new generations of bulky, electron-rich phosphine (B1218219) ligands has significantly expanded the scope of these reactions, allowing for the coupling of a wide range of substrates under milder conditions. mit.edu These catalysts are known for their high activity and stability, enabling the formation of C-N bonds with substrates that were previously challenging. mit.edu

Precursor-Based Synthetic Pathways

An alternative to direct C-N bond formation involves the synthesis of a dibenzothiophene derivative bearing a functional group that can be subsequently converted into an amine.

Amination of Substituted Dibenzothiophenes

This approach involves introducing a different functional group onto the dibenzothiophene ring, which then serves as a handle for amination. One historical method involves the synthesis of a nitro-dibenzothiophene, followed by its reduction to the corresponding amine. nih.gov Another approach is electrophilic amination, which requires the preparation of an organometallic starting material like an aryl lithium derivative of dibenzothiophene. nih.gov

Reduction-Based Approaches for Amine Functionality

A common and effective strategy for synthesizing primary amines is the reduction of nitro compounds. pressbooks.publibretexts.org In the context of dibenzothiophenes, this would involve the nitration of the dibenzothiophene ring, followed by the reduction of the nitro group to an amine. Various reducing agents can be employed for this transformation, including catalytic hydrogenation over platinum or the use of metals like iron, zinc, or tin(II) chloride in an acidic medium. pressbooks.publibretexts.org Tin(II) chloride is noted for its mildness, making it suitable when other reducible functional groups are present in the molecule. pressbooks.pub

Another reduction-based method is the conversion of a nitrile to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄). pressbooks.pub This two-step sequence involves the introduction of a cyano group onto the dibenzothiophene ring, typically via a nucleophilic substitution reaction, followed by its reduction. pressbooks.pub

Reductive amination offers a direct route to synthesize primary, secondary, and tertiary amines from aldehydes or ketones. pressbooks.pubyoutube.comorganic-chemistry.org This one-pot reaction involves the treatment of a carbonyl compound with an amine in the presence of a reducing agent. youtube.com While not directly starting from dibenzothiophene itself, this method could be applied to a dibenzothiophene derivative containing a suitable aldehyde or ketone functionality.

Regioselective Synthesis and Control in Dibenzothiophene Derivatization

Controlling the position of substitution on the dibenzothiophene ring is crucial for synthesizing specific isomers of N-phenyl dibenzothiophen-2-amine and its analogs. The inherent reactivity of the dibenzothiophene nucleus directs electrophilic substitution primarily to the 2- and 8-positions.

Recent advancements have focused on directing group strategies to achieve high regioselectivity. For instance, a sulfoxide (B87167) group on the dibenzothiophene can direct C-H metalation and boration to the 4-position. rsc.org This allows for the subsequent introduction of various substituents at this specific position through reactions like the Suzuki coupling. rsc.org While this particular example focuses on 4-substituted derivatives, the principle of using directing groups is a powerful tool for achieving regiocontrol in the synthesis of a wide range of substituted dibenzothiophenes. rsc.org

The choice of the synthetic route, whether through direct C-N coupling or precursor-based pathways, along with the careful selection of catalysts and reaction conditions, allows for the targeted synthesis of N-phenyl dibenzothiophen-2-amine and a diverse array of its analogs with specific substitution patterns.

Evaluation of Synthetic Efficiency, Yield, and Scalability

The practical application of a synthetic method is largely determined by its efficiency, the chemical yield of the desired product, and its viability on a larger, industrial scale. Both the Ullmann condensation and the Buchwald-Hartwig amination present distinct advantages and disadvantages in these respects for the synthesis of N-phenyl dibenzothiophen-2-amine and its analogs.

The Ullmann condensation , a classical method for C-N bond formation, traditionally requires harsh reaction conditions, including high temperatures (often exceeding 200°C) and the use of stoichiometric amounts of copper. organic-chemistry.org However, recent advancements have led to the development of more efficient, ligand-assisted copper-catalyzed Ullmann-type reactions that can proceed under milder conditions. For instance, a one-pot, copper(I)-catalyzed synthesis of N-substituted dibenzothiophene derivatives has been reported, utilizing 2-bromodibenzothiophene and various amines. researchgate.net This method demonstrates good to excellent yields with a range of amines. For example, the reaction with N-methylaniline achieved a 65% yield. researchgate.net A key advantage of this modern Ullmann approach is its demonstrated scalability. A gram-scale amination using this protocol resulted in a 98% yield of the desired product, highlighting its practicality for larger-scale synthesis. researchgate.net The use of inexpensive copper catalysts also contributes to the economic favorability of this method. researchgate.net

The Buchwald-Hartwig amination has emerged as a powerful and versatile alternative, often providing high yields under milder conditions than the traditional Ullmann reaction. researchgate.net This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and functional group tolerance. researchgate.net The efficiency of the Buchwald-Hartwig reaction is highly dependent on the choice of phosphine ligand, with bulky, electron-rich ligands generally promoting higher reactivity. While specific yield and scalability data for the direct synthesis of N-phenyl dibenzothiophen-2-amine via the Buchwald-Hartwig reaction is less commonly reported in direct comparative studies, the reaction is widely applied to the synthesis of similar N-aryl heterocyclic amines with yields often ranging from moderate to excellent. researchgate.netscispace.com For instance, the coupling of aryl bromides with various heterocyclic amines has been shown to proceed smoothly, with yields influenced by the specific ligand and base combination. scispace.com The primary drawback of the Buchwald-Hartwig amination can be the cost and air-sensitivity of the palladium catalysts and phosphine ligands, which can be a consideration for large-scale industrial applications. researchgate.net

In a direct comparison for a similar transformation, the synthesis of an N-arylated carbazole (B46965) derivative, a Buchwald-Hartwig approach yielded the product in 68% under milder conditions (100°C, 24 h) compared to the Ullmann synthesis (166°C, 48 h). scispace.com This suggests that for certain substrates, the Buchwald-Hartwig reaction can offer greater efficiency in terms of reaction time and temperature.

The selection of the optimal synthetic route for N-phenyl dibenzothiophen-2-amine and its analogs therefore requires a careful consideration of these factors. The modern Ullmann condensation offers a cost-effective and scalable option with demonstrated high yields, particularly for large-scale production. The Buchwald-Hartwig amination, while potentially more expensive, provides a highly versatile and often more efficient route under milder conditions, which can be advantageous for the synthesis of complex or sensitive molecules.

Research Findings on Synthetic Methodologies

| Method | Catalyst System | Starting Materials | Yield (%) | Reaction Conditions | Scalability Notes | Reference |

| Ullmann-type Condensation | Cu₂O | 2-Bromodibenzothiophene, N-Methylaniline | 65 | NMP, 110°C, 24 h | Gram-scale synthesis demonstrated with 98% yield for a similar substrate. | researchgate.net |

| Ullmann-type Condensation | Cu₂O | 2-Bromodibenzothiophene, Diethylamine (B46881) | 79 | NMP, 110°C, 24 h | - | researchgate.net |

| Ullmann-type Condensation | Cu₂O | 2-Bromodibenzothiophene, Pyrrole | 63 | NMP, 110°C, 24 h | - | researchgate.net |

| Buchwald-Hartwig Amination | [Pd(allyl)Cl]₂, t-BuXPhos | Bromobenzene, Diphenylamine | >99 (conversion) | Toluene, t-BuONa, 100°C | General method, scalability depends on catalyst cost and loading. | scispace.com |

| Buchwald-Hartwig Amination | [Pd(allyl)Cl]₂, TrixiePhos | Bromobenzene, Carbazole | 97 (conversion) | Toluene, t-BuOLi, 100°C | - | scispace.com |

Advanced Spectroscopic and Structural Characterization of N Phenyl Dibenzothiophen 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is fundamental for determining the arrangement of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while the splitting patterns (multiplicity) and coupling constants (J) reveal the number and proximity of neighboring protons.

For N-phenyl dibenzothiophen-2-amine, the ¹H NMR spectrum provides a unique fingerprint of its aromatic structure. In a study detailing its synthesis, the ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 400 MHz. nih.gov The reported chemical shifts and multiplicities allow for the assignment of each proton to its specific position on the dibenzothiophene (B1670422) and phenyl rings.

The spectrum exhibits a complex pattern of signals in the aromatic region, typically between 6.8 and 8.4 ppm. The N-H proton of the secondary amine typically appears as a singlet. The protons on the dibenzothiophene core and the phenyl group show distinct chemical shifts and coupling patterns (doublets, triplets, and multiplets) that are consistent with the proposed structure. nih.gov A detailed analysis of these signals confirms the connectivity between the phenyl and dibenzothiophen-2-amine moieties.

Table 1: ¹H NMR Spectral Data for N-Phenyl Dibenzothiophen-2-amine

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 8.35 | s | - | Aromatic H |

| 8.22–8.20 | m | - | Aromatic H |

| 7.99–7.96 | m | - | Aromatic H (2H) |

| 7.86 | d | 8.6 | Aromatic H |

| 7.49–7.46 | m | - | Aromatic H (2H) |

| 7.30–7.25 | m | - | Aromatic H (3H) |

| 7.19–7.12 | m | - | Aromatic H (2H) |

| 6.85 | tt | 7.2, 1.2 | Aromatic H |

Data obtained from a 400 MHz spectrum in DMSO-d₆. nih.gov

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicating its hybridization and electronic environment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

For N-phenyl dibenzothiophen-2-amine, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of its key functional groups. As a secondary aromatic amine, a key feature would be the N-H stretching vibration, which typically appears as a single, sharp band in the region of 3350-3310 cm⁻¹. rsc.org The C-N stretching vibration of the aromatic amine is expected to produce a strong band in the 1335-1250 cm⁻¹ region. rsc.org

Furthermore, the spectrum would be dominated by absorptions characteristic of the aromatic rings. These include C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and a series of C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The presence of the dibenzothiophene group would also contribute to the fingerprint region of the spectrum with characteristic C-S stretching vibrations.

Table 2: Expected IR Absorption Bands for N-Phenyl Dibenzothiophen-2-amine

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350–3310 | N-H Stretch | Secondary Aromatic Amine |

| > 3000 | C-H Stretch | Aromatic |

| 1600–1450 | C=C Stretch | Aromatic Ring |

| 1335–1250 | C-N Stretch | Aromatic Amine |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular formula of N-phenyl dibenzothiophen-2-amine is C₁₈H₁₃NS, giving it a molecular weight of approximately 275.37 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this molecular weight. A key rule for compounds containing nitrogen, the "nitrogen rule," states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass number. This would be consistent for N-phenyl dibenzothiophen-2-amine. nih.gov

The fragmentation pattern would provide further structural information. For aromatic amines, the molecular ion peak is typically strong due to the stability of the aromatic system. researchgate.net Fragmentation may occur via cleavage of bonds adjacent to the amine group. Common fragmentation patterns for aromatic amines can involve the loss of H• to form a stable [M-1]⁺ ion, or cleavage of the C-N bond. nih.gov The stable dibenzothiophene and phenyl fragments would also be expected to give rise to prominent peaks in the spectrum.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed.

For a compound like N-phenyl dibenzothiophen-2-amine, which is a solid at room temperature, HPLC is a particularly suitable method for purity analysis. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would likely provide good separation of the main compound from any impurities. The purity would be determined by integrating the peak area of the main compound relative to the total peak area in the chromatogram.

TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. By spotting a solution of the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the purity can be visualized under UV light. The presence of a single spot would indicate a high degree of purity.

X-ray Crystallography for Solid-State Molecular Architecture (Applicability to Dibenzothiophene-Amine Systems)

X-ray crystallography is a powerful technique that allows for the determination of the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for N-phenyl dibenzothiophen-2-amine has not been reported in the searched literature, the applicability of this technique to dibenzothiophene-amine systems is well-established. nih.gov

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine bond lengths, bond angles, and torsional angles with high precision. For N-phenyl dibenzothiophen-2-amine, a crystal structure would reveal the planarity of the dibenzothiophene core and the dihedral angle between the dibenzothiophene and the phenyl ring systems.

Furthermore, X-ray crystallography provides invaluable insights into the intermolecular interactions that govern the packing of molecules in the solid state. This includes the identification of hydrogen bonds (involving the N-H group), π-π stacking interactions between the aromatic rings, and other van der Waals forces. Understanding these interactions is crucial, particularly in the context of materials science, as the solid-state packing can significantly influence the electronic and photophysical properties of the material. nih.gov

Theoretical and Computational Investigations of N Phenyl Dibenzothiophen 2 Amine

Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental to modern chemical research, offering insights into molecular structure, stability, and electronic properties. The two primary approaches discussed are Density Functional Theory (DFT) and Hartree-Fock (HF) theory, each providing a different level of computational accuracy and cost.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in quantum chemistry for studying polyatomic molecules. Its popularity stems from a favorable balance between computational cost and accuracy. DFT calculations are based on the principle that the ground-state energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.

For a molecule such as N-phenyl dibenzothiophen-2-amine, a typical DFT study would commence with geometry optimization. This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. A common choice for such calculations is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is often paired with a basis set like 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions that are important for describing anions and weak interactions.

Beyond geometry, DFT is used to calculate a range of molecular properties. These include vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the optimized structure. Furthermore, various electronic and energetic descriptors such as ionization potential, electron affinity, and chemical hardness can be derived from the calculated energies of the molecule and its ions.

Hartree-Fock (HF) and Ab Initio Approaches

The Hartree-Fock (HF) method is a foundational ab initio approach, meaning it is derived directly from theoretical principles without the use of experimental data. HF theory approximates the many-electron wavefunction as a single Slater determinant, which describes the electrons as moving independently in the average electric field of all other electrons. While HF theory systematically neglects electron correlation—the instantaneous interactions between electrons—it provides a valuable starting point for more advanced methods and can offer useful qualitative insights.

In the context of N-phenyl dibenzothiophen-2-amine, an HF calculation, often with a basis set like 6-311++G(d,p), would also be used for geometry optimization. Comparing the results from HF and DFT can be instructive. For instance, in studies of phenylenediamine isomers, differences in bond lengths and angles between HF and DFT calculations have been observed, with DFT often providing results closer to experimental values where available. The inclusion of electron correlation in DFT generally leads to more accurate predictions of molecular properties. However, HF remains a useful tool, particularly for comparative studies and as a baseline for more computationally intensive post-Hartree-Fock methods.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity, photophysical properties, and potential applications in electronic devices. Theoretical calculations provide a detailed picture of the arrangement and energies of electrons within the molecule.

Frontier Molecular Orbitals (HOMO-LUMO Energy Levels)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energies of these orbitals and the gap between them are critical parameters for understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most easily removed, and its energy is related to the ionization potential. The LUMO is the orbital to which an electron is most easily added, and its energy is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For molecules intended for use in organic electronics, a smaller HOMO-LUMO gap is often desirable as it facilitates electron transport.

In N-phenyl dibenzothiophen-2-amine, the HOMO is expected to be localized primarily on the electron-rich dibenzothiophene (B1670422) and amine fragments, while the LUMO may be distributed across the aromatic system. The precise distribution and energies of these orbitals would be determined through DFT calculations. The table below illustrates hypothetical HOMO, LUMO, and energy gap values for N-phenyl dibenzothiophen-2-amine, based on typical ranges observed for similar aromatic compounds.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -2.00 |

| HOMO-LUMO Gap (ΔE) | 3.50 |

Electronic Transition Analysis and Absorption Spectra Simulation

The interaction of a molecule with light is governed by its electronic transitions, which occur when an electron is excited from an occupied orbital to an unoccupied orbital. These transitions are responsible for the features observed in a molecule's ultraviolet-visible (UV-Vis) absorption spectrum.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating electronic absorption spectra. By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the absorption wavelengths (λmax) and intensities of the spectral bands. This allows for a direct comparison with experimental spectra and helps in assigning the nature of the observed transitions, such as π → π* or n → π* transitions.

For N-phenyl dibenzothiophen-2-amine, a TD-DFT calculation would likely reveal several low-energy electronic transitions in the UV-A and UV-B regions, characteristic of extended aromatic systems. The analysis of the orbitals involved in these transitions would provide insight into the charge-transfer character of the excitations. For example, a transition from a HOMO localized on the dibenzothiophene moiety to a LUMO on the phenyl ring would indicate an intramolecular charge transfer (ICT) process.

Molecular Electrostatic Potential Surfaces

A Molecular Electrostatic Potential (MEP) surface is a three-dimensional map of the electrostatic potential on the surface of a molecule. It is a valuable tool for understanding and predicting a molecule's reactivity and intermolecular interactions. The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

For N-phenyl dibenzothiophen-2-amine, the MEP surface would be expected to show a region of negative potential around the nitrogen atom of the amine group and the sulfur atom of the dibenzothiophene ring, due to the presence of lone pairs of electrons. The aromatic rings would likely exhibit regions of both negative (above and below the plane of the ring) and positive potential (around the hydrogen atoms). The MEP map can provide insights into how the molecule might interact with other molecules, such as in a crystal lattice or with a biological receptor. For instance, the negative potential regions are likely sites for hydrogen bonding interactions.

Excited State Dynamics and Photophysical Pathways

The photophysical behavior of N-phenyl dibenzothiophen-2-amine, a molecule with a distinct donor-acceptor architecture, is governed by the intricate processes that follow its interaction with light. Computational studies on analogous molecular systems provide significant insights into the likely excited-state dynamics of this compound. The dibenzothiophene unit acts as an electron acceptor, while the N-phenylamine group serves as the electron donor. This electronic structure is fundamental to its photophysical characteristics.

Intersystem crossing (ISC) is a critical photophysical process where a molecule transitions between electronic states of different spin multiplicity, typically from a singlet excited state (S₁) to a triplet excited state (T₁). For dibenzothiophene derivatives, computational and experimental studies have revealed that upon photoexcitation, the majority of the S₁ population undergoes efficient ISC to the triplet state. acs.orgscispace.com Studies on similar polycyclic aromatic sulfur heterocycles (PASHs) show that they exhibit low fluorescence yields (around 1.2% to 1.6%) but remarkably high triplet yields, approaching 98%. acs.orgscispace.com This high efficiency of ISC is a key feature of the excited state dynamics of these compounds. acs.orgscispace.com

The mechanism for this efficient ISC in dibenzothiophene derivatives is noteworthy. It has been observed that the S₁ state relaxes with lifetimes in the picosecond range (4 to 13 ps). acs.orgscispace.com Following this relaxation, the population efficiently crosses over to a ππ* triplet state with lifetimes in the hundreds of picoseconds (820 ± 50 to 900 ± 30 ps). acs.orgscispace.com Interestingly, these experimental findings appear to challenge the conventional El-Sayed propensity rules for ISC in some cases. scispace.com For donor-acceptor molecules like N-phenyl dibenzothiophen-2-amine, the charge transfer character of the excited states can significantly influence the ISC rates. In some systems, the introduction of heavy atoms to enhance spin-orbit coupling does not necessarily lead to higher ISC rates, suggesting that other factors, such as spin-vibronic mechanisms involving out-of-plane vibrations, may play a crucial role in facilitating the spin-forbidden transition.

Computational studies on dibenzothiophene derivatives have characterized the low-energy singlet (S₁) and triplet (T₁) states as having ππ* character in the Franck-Condon region. acs.orgscispace.com Upon excitation, the molecule is promoted to the S₁ state, which then relaxes through various pathways, including fluorescence and intersystem crossing. acs.orgscispace.com

| State | Character | Lifetime (in cyclohexane) |

| S₁ | ππ | ca. 13 ± 1 ps |

| T₁ | ππ | 900 ± 30 ps |

| Table 1: Excited state characteristics for a representative dibenzothiophene derivative. Data sourced from computational and experimental studies on dibenzothiophene. acs.orgscispace.com |

The donor-acceptor structure of N-phenyl dibenzothiophen-2-amine makes it a potential candidate for exhibiting thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP). TADF is a mechanism that allows for the harvesting of triplet excitons through reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state, followed by fluorescence. rsc.org This process is efficient when the energy gap between the S₁ and T₁ states (ΔEST) is small. rsc.org In donor-acceptor molecules, the spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor can lead to a small ΔEST. rsc.org For instance, a D–A–D type TADF material based on a dibenzo[b,d]thiophene-5,5-dioxide acceptor achieved a very small ΔEST of 0.10 eV. rsc.org

Similarly, RTP from purely organic materials is a growing area of research. dtu.dk Studies have shown that the dibenzothiophene unit itself is sufficient to induce RTP in a polymer matrix, with phosphorescence lifetimes reaching the sub-second range. dtu.dk The incorporation of dibenzothiophene into larger π-conjugated systems has been shown to facilitate efficient phosphorescence. acs.org The presence of the heavy sulfur atom in the dibenzothiophene core can enhance spin-orbit coupling, which is a key factor in promoting both ISC and phosphorescence. Therefore, it is plausible that N-phenyl dibenzothiophen-2-amine could exhibit TADF and/or RTP under appropriate conditions, such as in a rigid matrix to minimize non-radiative decay pathways.

| Property | Key Requirement | Relevance to N-phenyl dibenzothiophen-2-amine |

| TADF | Small ΔEST | The donor-acceptor structure can lead to a small S₁-T₁ energy gap. |

| RTP | Efficient ISC and phosphorescence | The dibenzothiophene core is known to promote these processes. |

| Table 2: Potential photophysical properties of N-phenyl dibenzothiophen-2-amine. |

Molecular Reactivity Descriptors and Conceptual DFT Parameters

Conceptual Density Functional Theory (DFT) provides a framework for understanding and predicting the chemical reactivity of molecules through various descriptors. These parameters are derived from the changes in energy with respect to the number of electrons and the external potential. Key descriptors include chemical potential (μ), chemical hardness (η), and electrophilicity (ω).

Chemical Potential (μ) : Represents the escaping tendency of electrons from a system. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. A larger hardness value implies greater stability and lower reactivity.

Electrophilicity (ω) : Quantifies the ability of a molecule to accept electrons.

For a molecule like N-phenyl dibenzothiophen-2-amine, with both electron-donating (N-phenylamine) and electron-accepting (dibenzothiophene) moieties, these descriptors can provide insights into its reactivity in different chemical environments. For example, the molecular electrostatic potential (MEP) surface can identify the regions most susceptible to nucleophilic and electrophilic attack. In related amine-substituted aromatic compounds, the MEP maximum is often located at the H-atoms of the amino group, while the regions around the π-system can be either positive or negative, indicating a dual donor-acceptor character. mdpi.com Computational studies on polycyclic aromatic hydrocarbons have utilized these descriptors to classify compounds based on their reactivity. acs.orgmdpi.com While specific values for N-phenyl dibenzothiophen-2-amine are not available in the literature, a theoretical study would likely reveal a high chemical potential due to the amine group and a complex electrophilicity profile reflecting the dual functionality of the molecule.

| DFT Descriptor | Definition | Predicted Trend for N-phenyl dibenzothiophen-2-amine |

| Chemical Potential (μ) | Escaping tendency of electrons | Relatively high (good electron donor) |

| Chemical Hardness (η) | Resistance to change in electron distribution | Moderate |

| Electrophilicity (ω) | Electron-accepting ability | Moderate to high |

| Table 3: Conceptual DFT reactivity descriptors and their predicted trends. |

Theoretical Determination of Molecular Properties

The molecular polarizability (α) and hyperpolarizability (β and γ) describe the response of a molecule's electron cloud to an external electric field and are crucial for understanding its nonlinear optical (NLO) properties. Donor-acceptor π-conjugated molecules are known to exhibit large hyperpolarizabilities, making them promising for applications in optoelectronics. acs.org

For N-phenyl dibenzothiophen-2-amine, the intramolecular charge transfer from the N-phenylamine donor to the dibenzothiophene acceptor is expected to result in a significant first hyperpolarizability (β). Theoretical calculations on similar D-π-A systems have shown that the magnitude of β is highly dependent on the strength of the donor and acceptor groups, as well as the nature of the π-conjugated bridge. acs.org The dibenzothiophene moiety can be considered an electron-deficient heterocyclic bridge, which can act as an auxiliary acceptor, thereby enhancing the NLO response. acs.org

Computational methods, particularly DFT with functionals like M05-2X, have been shown to provide reliable predictions of molecular hyperpolarizabilities that are in good agreement with experimental data. acs.orgnih.gov A theoretical study of N-phenyl dibenzothiophen-2-amine would likely predict a substantial β value, indicative of its potential as a second-order NLO material. The polarizability (α) is also expected to be significant due to the extended π-electron system. acs.org

| Property | Description | Expected Value for N-phenyl dibenzothiophen-2-amine |

| Polarizability (α) | Linear response to an electric field | High |

| First Hyperpolarizability (β) | Second-order nonlinear response | High |

| Second Hyperpolarizability (γ) | Third-order nonlinear response | Moderate to High |

| Table 4: Predicted molecular polarizability and hyperpolarizability. |

Vibrational Frequency Analysis

Vibrational frequency analysis is a computational tool used to predict the infrared and Raman spectra of a molecule. This analysis is crucial for several reasons: it helps to confirm that a calculated molecular structure corresponds to an energy minimum (a stable molecule) by ensuring there are no imaginary frequencies, and it provides insight into the molecule's vibrational modes, which are related to its chemical bonds and functional groups.

For a molecule like N-phenyl dibenzothiophen-2-amine, a vibrational frequency analysis would typically be performed using density functional theory (DFT) methods, such as B3LYP, in conjunction with a basis set like 6-31G(d). nih.govresearchgate.net The output of such a calculation is a list of vibrational frequencies and their corresponding intensities. Each frequency corresponds to a specific type of molecular motion, such as the stretching of C-H, C-N, C-S, and C-C bonds, as well as bending and twisting motions of the phenyl and dibenzothiophene rings.

While specific data for N-phenyl dibenzothiophen-2-amine is not available in the public domain, a hypothetical table of calculated vibrational frequencies would look like the example below. The values are illustrative and based on typical ranges for the specified bond types in similar aromatic amine and thiophene (B33073) compounds. bohrium.comresearchgate.net

Hypothetical Vibrational Frequencies for N-Phenyl Dibenzothiophen-2-amine

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3400 | N-H Stretch | Stretching of the amine bond |

| ~3100-3000 | C-H Stretch | Aromatic C-H stretching on phenyl and dibenzothiophene rings |

| ~1600-1580 | C=C Stretch | Aromatic ring stretching |

| ~1350-1250 | C-N Stretch | Stretching of the carbon-nitrogen bond |

| ~850-750 | C-H Bend | Out-of-plane bending of aromatic C-H bonds |

This table is for illustrative purposes only. Actual values would require specific computational analysis.

Bond Dissociation Energies in Charged States

Bond dissociation energy (BDE) is the energy required to break a specific bond in a molecule. In the context of materials for organic light-emitting diodes (OLEDs), the BDEs in charged states (cations or anions) are particularly important as they relate to the chemical stability and degradation pathways of the material during device operation. acs.org The flow of charge through the organic layers can lead to the formation of radical cations and anions, and if the energy is sufficient to break a bond, the material will degrade, leading to a decrease in device lifetime.

The calculation of BDEs in charged states is also typically performed using DFT methods. The process involves calculating the energies of the optimized neutral molecule, the charged molecule (radical cation), and the fragments that result from the bond cleavage. The difference in these energies provides the BDE.

For N-phenyl dibenzothiophen-2-amine, the most likely bonds to break in a charged state would be the C-N bond connecting the phenylamine group to the dibenzothiophene core, or a C-H bond on one of the aromatic rings. A lower BDE indicates a weaker bond and a potential site for molecular degradation. The stability of related dibenzothiophene derivatives in OLEDs has been a subject of interest, with a focus on creating robust materials. rsc.org

Below is a hypothetical data table illustrating the kind of results that would be obtained from a BDE calculation for the radical cation of N-phenyl dibenzothiophen-2-amine. The values are representative and intended for illustrative purposes. researchgate.netdntb.gov.ua

Hypothetical Bond Dissociation Energies in the Cationic State of N-Phenyl Dibenzothiophen-2-amine

| Bond | Dissociation Products | BDE (kcal/mol) |

|---|---|---|

| Dibenzothiophene-NHPh | Dibenzothiophene radical + Phenylamine radical cation | ~90-100 |

| Dibenzothiophene-NH -Ph | N-phenyl dibenzothiophen-2-aminyl radical cation + H radical | ~100-110 |

This table is for illustrative purposes only. Actual values would require specific computational analysis.

Reaction Mechanisms and Chemical Reactivity of N Phenyl Dibenzothiophen 2 Amine

Mechanisms of Carbon-Nitrogen Bond Formation and Cleavage

The synthesis and degradation of N-phenyl dibenzothiophen-2-amine are governed by fundamental carbon-nitrogen bond-forming and bond-breaking reactions.

Carbon-Nitrogen Bond Formation:

The primary methods for constructing the C(aryl)-N bond in diarylamines like N-phenyl dibenzothiophen-2-amine are transition-metal-catalyzed cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: This classical method involves the coupling of an aryl halide with an amine, alcohol, or thiol, promoted by copper. wikipedia.org For the synthesis of N-phenyl dibenzothiophen-2-amine, this would typically involve the reaction of 2-halodibenzothiophene (e.g., 2-bromodibenzothiophene) with aniline (B41778) in the presence of a copper(I) catalyst and a base at elevated temperatures. wikipedia.orgnih.govnih.gov The reaction generally requires high-boiling polar solvents. wikipedia.org A proposed mechanism involves the initial coordination of the amine to the copper(I) catalyst, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate then yields the desired diarylamine and regenerates the Cu(I) catalyst. nih.gov

Buchwald-Hartwig Amination: A more modern and often milder alternative is the palladium-catalyzed Buchwald-Hartwig amination. This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org The synthesis of N-phenyl dibenzothiophen-2-amine via this method would couple 2-halodibenzothiophene with aniline. The catalytic cycle is understood to involve oxidative addition of the aryl halide to a Pd(0) complex, formation of a palladium-amido complex, and subsequent reductive elimination to form the C-N bond. wikipedia.org The choice of phosphine ligand is critical and has evolved over time to allow for the coupling of a wide range of substrates under increasingly mild conditions. nih.govorganic-chemistry.org

| Reaction | Reactants | Catalyst/Reagents | General Conditions |

| Ullmann Condensation | 2-Bromodibenzothiophene (B1267234), Aniline | Cu(I) salt (e.g., CuI), Base (e.g., K₂CO₃) | High-boiling polar solvent (e.g., DMF, NMP), High temperature |

| Buchwald-Hartwig Amination | 2-Bromodibenzothiophene, Aniline | Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base (e.g., NaOtBu) | Anhydrous solvent (e.g., Toluene, Dioxane), Moderate temperature |

Carbon-Nitrogen Bond Cleavage:

The cleavage of the C-N bond in robust diarylamines is a challenging transformation. However, certain reductive methods can achieve this. Reductive cleavage can be accomplished using strong reducing agents. For instance, reactions with alkali metals like lithium in the presence of a catalytic amount of an electron carrier (e.g., naphthalene) can lead to the reductive cleavage of C-N bonds in N-tritylamines and related compounds. organic-chemistry.org While less common for simple diarylamines, highly reducing conditions could potentially cleave the C-N bond in N-phenyl dibenzothiophen-2-amine. nih.gov Additionally, specific enzymatic systems, such as the glycyl radical enzyme choline (B1196258) trimethylamine-lyase, are known to catalyze C-N bond cleavage in specific substrates like choline, highlighting the biological potential for such reactions, though not directly applicable to this aromatic compound. nih.gov

Photochemical Reactions and Intermediates

The photochemistry of N-phenyl dibenzothiophen-2-amine and its derivatives is a key area of its reactivity, leading to the formation of highly reactive intermediates. Much of the detailed research in this area has been conducted on the closely related N-phenyl dibenzothiophene (B1670422) sulfoximine (B86345), which provides valuable insights into the potential photochemical pathways.

Studies on N-substituted dibenzothiophene sulfoximines have shown that irradiation with UV-A light can induce cleavage of the sulfur-nitrogen (S-N) bond. nih.govwikipedia.org This photocleavage results in the generation of a phenyl nitrene intermediate and dibenzothiophene S-oxide. nih.gov Phenyl nitrene is a highly reactive species that exists in both singlet and triplet spin states, each with distinct reactivity. wikipedia.org While direct studies on N-phenyl dibenzothiophen-2-amine are less common, photolysis of related N-substituted iminodibenzothiophenes is also known to generate the corresponding nitrenes upon UV-A irradiation. This suggests that N-phenyl dibenzothiophen-2-amine could potentially undergo analogous C-N bond cleavage under photochemical conditions to produce a phenyl nitrene, although this pathway is less precedented than S-N cleavage in sulfoximines.

The formation of oxygen-centered radicals is a characteristic photochemical reaction of dibenzothiophene S-oxide (DBTO), which itself can be a photoproduct of N-phenyl dibenzothiophene sulfoximine. nih.govwikipedia.org Upon further irradiation, DBTO can release a triplet atomic oxygen (O(³P)). nih.gov Therefore, N-phenyl dibenzothiophene sulfoximine is considered a dual-release agent, capable of generating both phenyl nitrene and, indirectly, atomic oxygen. nih.gov This reactivity is contingent on the presence of the sulfoxide (B87167) group and is not an expected direct photochemical pathway for N-phenyl dibenzothiophen-2-amine, as it lacks the S=O bond necessary for this specific fragmentation.

The reactive intermediates generated during photolysis can be "trapped" by nucleophiles present in the reaction mixture, which helps to confirm their formation and elucidate reaction mechanisms. In studies of N-phenyl dibenzothiophene sulfoximine, the generated singlet phenyl nitrene was successfully trapped by diethylamine (B46881) (DEA). nih.govwikipedia.org The singlet nitrene undergoes rapid ring expansion to a dehydroazepine intermediate, which is then attacked by the nucleophilic amine to form stable azepine products. wikipedia.org In the absence of an external nucleophile, the triplet phenyl nitrene can dimerize to form azobenzene. nih.govwikipedia.org If photolysis of N-phenyl dibenzothiophen-2-amine were to generate phenyl nitrene, similar trapping experiments with nucleophiles would be expected to yield analogous products.

Nucleophilic Reactivity of the Amine Moiety

The nitrogen atom in N-phenyl dibenzothiophen-2-amine possesses a lone pair of electrons, bestowing it with nucleophilic character. However, as a diarylamine, its nucleophilicity is significantly attenuated compared to alkylamines. This is because the nitrogen lone pair is delocalized into the π-systems of both the phenyl and the dibenzothiophene rings, reducing its availability for donation to an electrophile.

Despite this reduced reactivity, the amine moiety can still participate in characteristic nucleophilic reactions, such as N-alkylation and N-acylation, under appropriate conditions.

N-Alkylation: This involves the reaction of the amine with an alkylating agent, such as an alkyl halide or an alcohol under catalytic conditions, to form a tertiary amine. chemrxiv.orgnih.gov For example, diarylamines can be alkylated by reacting them with olefins in the presence of an acidic catalyst at elevated temperatures. google.com

N-Acylation: The amine can react with acylating agents like acyl chlorides or anhydrides to form the corresponding amide. This reaction typically proceeds readily and is often used to protect the amine functionality or to synthesize amide derivatives.

| Reaction Type | Electrophile | Product Type | General Conditions |

| N-Alkylation | Alkyl Halide (RX) | Tertiary Amine | Base, Solvent (e.g., DMF) |

| N-Alkylation | Alcohol (R-OH) | Tertiary Amine | "Borrowing Hydrogen" Catalyst (e.g., Mn, Pd) |

| N-Acylation | Acyl Chloride (RCOCl) | Amide | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

There is a competition between the nucleophilicity of the nitrogen atom and the π-system of the aromatic rings. In many electrophilic reactions, particularly those involving strong electrophiles, the reaction may occur on the aromatic ring rather than at the nitrogen atom. chemrxiv.org

Electrophilic Aromatic Substitution on the Dibenzothiophene and Phenyl Rings

The secondary amine group (-NH-) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iqyoutube.com In N-phenyl dibenzothiophen-2-amine, both the phenyl ring and the dibenzothiophene ring system are activated towards attack by electrophiles.

Substitution on the Phenyl Ring: The -NH- group strongly activates the attached phenyl ring, directing incoming electrophiles to the ortho and para positions. Therefore, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to yield 2-(2-aminodibenzothienyl)-substituted products and 4-(2-aminodibenzothienyl)-substituted products. masterorganicchemistry.com

Substitution on the Dibenzothiophene Ring: The dibenzothiophene nucleus itself undergoes electrophilic substitution, with a preference for the 3-position (which is para to the sulfur atom). wikipedia.org The presence of the activating amino group at the 2-position further enhances the reactivity of the dibenzothiophene ring system. The directing effects of the sulfur atom (directing to C3) and the amino group (directing to C1 and C3) are reinforcing for the C3 position. Therefore, electrophilic attack on the dibenzothiophene moiety is strongly favored at the 3-position. Substitution at the C1 position (ortho to the amino group) is also possible but may be less favored due to potential steric hindrance.

Oxidation-Reduction Pathways Relevant to Material Stability

The core structure of N-phenyl dibenzothiophen-2-amine, featuring a dibenzothiophene unit, provides a rigid and planar framework that facilitates charge transport. The nitrogen atom of the amine group and the sulfur atom of the thiophene (B33073) ring are key players in the molecule's electronic properties. The lone pair of electrons on the nitrogen atom can be relatively easily removed, initiating an oxidation process. This is a crucial characteristic for a hole-transporting material, which must efficiently accept holes (positive charges) from the adjacent active layer (e.g., a perovskite crystal) and transport them to the electrode.

The stability of the resulting radical cation (the molecule after losing an electron) is paramount for the long-term performance of the device. A stable radical cation is less likely to undergo subsequent chemical reactions that could degrade the material and impair device function. The extensive π-conjugated system of the dibenzothiophene and phenyl moieties helps to delocalize the positive charge of the radical cation, thereby enhancing its stability.

For a molecule to function effectively as a hole transport material, its HOMO level should be appropriately aligned with the valence band of the perovskite or the HOMO level of the emissive material in an OLED. This alignment ensures efficient hole injection. A deeper HOMO level generally corresponds to a higher oxidation potential and greater stability against oxidation.

Conversely, the LUMO level indicates the molecule's propensity to accept an electron. A higher LUMO level suggests greater resistance to reduction. For hole transport materials, a high LUMO level is desirable to prevent electron leakage from the active layer, which would lead to efficiency losses.

Further research involving experimental techniques like cyclic voltammetry would be invaluable to precisely determine the oxidation and reduction potentials of N-phenyl dibenzothiophen-2-amine. This data would enable a more accurate assessment of its energy level alignment in various device architectures and provide a quantitative measure of its electrochemical stability. Such studies would also elucidate the reversibility of the redox processes, offering deeper insights into the material's robustness under operational conditions.

Derivatization and Functionalization Strategies for Advanced Research

The strategic modification of N-phenyl dibenzothiophen-2-amine serves as a powerful tool for chemists to meticulously craft molecules with tailored properties for advanced applications. These modifications can be broadly categorized into derivatization at the nitrogen atom, functionalization of the dibenzothiophene (B1670422) core, extension into conjugated systems, and the introduction of chirality.

Applications in Organic Electronics and Optoelectronic Materials Research

Hole Transporting Materials (HTMs) in Organic Electronic Devices

The N-phenylamine portion of the molecule is a classic example of a triarylamine, which is widely recognized for its hole-transporting capabilities. The delocalization of the nitrogen lone pair electrons across the aromatic rings facilitates the movement of positive charge carriers (holes). In devices like OLEDs and perovskite solar cells, a hole transport layer is crucial for efficiently injecting holes from the anode and transporting them to the emissive or active layer.

Derivatives based on thiophene (B33073) and amine functionalities have been successfully investigated as HTMs. bohrium.com The delocalization of the highest occupied molecular orbital (HOMO) over the entire molecule is a key feature that favors efficient hole transport by reducing the energy required for molecular reorganization during charge hopping. frontiersin.org Materials incorporating dibenzothiophene (B1670422) have demonstrated significant charge carrier mobility, making the DBT framework a promising building block for new organic semiconductors. researchgate.net The inherent stability and suitable energy levels of triarylamine and dibenzothiophene structures make N-phenyl dibenzothiophen-2-amine and its derivatives strong candidates for use as HTMs. frontiersin.orgscilit.com

Electron Transporting Materials (ETMs) in Organic Electronic Devices

While the amine moiety promotes hole transport, the dibenzothiophene unit possesses electron-deficient characteristics, which are favorable for electron transport. Materials with robust electron-accepting properties are essential for electron transport layers (ETLs), which facilitate electron injection from the cathode. nih.gov The design of bipolar molecules, which can transport both holes and electrons, is a key strategy for improving device efficiency by balancing charge injection and transport within the emissive layer. mdpi.com This balanced transport confines the recombination of electrons and holes to the emissive zone, enhancing efficiency. mdpi.com The fusion of an electron-donating amine with an electron-deficient dibenzothiophene core in N-phenyl dibenzothiophen-2-amine suggests it could possess bipolar characteristics, enabling it to function in either hole-transporting, electron-transporting, or single-layer devices.

Host and Dopant Roles in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the emissive layer (EML) often consists of a host material doped with a small amount of an emissive guest (dopant). The host facilitates charge transport and transfers energy to the dopant, where light is emitted.

As a host material , particularly for phosphorescent OLEDs (PhOLEDs), a high triplet energy is the most critical requirement. noctiluca.eu This high energy level prevents the back-transfer of energy from the phosphorescent dopant to the host, ensuring that the triplet excitons are confined on the emitter for efficient light production. noctiluca.euresearchgate.net Dibenzothiophene is well-known for its high triplet energy, making it an excellent building block for phosphorescent hosts. noctiluca.eu

As a dopant , derivatives containing both arylamine and thiophene units have been synthesized to act as emitters. mdpi.comresearchgate.net By modifying the chemical structure, the emission color can be tuned. For instance, green-emitting dopants have been created using arylamine and bithiophene derivatives. mdpi.comresearchgate.net Similarly, emitters based on a dibenzothiophenyl-acridane skeleton have been developed for highly efficient green OLEDs. nih.gov The amine group helps in charge injection and transport, while the extended π-conjugation of the dibenzothiophene influences the color and efficiency of the light emission.

Influence on Device Efficiency and Performance

The choice of material for the emissive and transport layers directly impacts OLED performance metrics such as efficiency and brightness. The use of well-designed dopants and hosts containing dibenzothiophene and arylamine moieties has led to highly efficient devices.

For example, a solution-processed OLED using a dopant that combined a carbazole-derived donor with a boron-based acceptor achieved a maximum external quantum efficiency (EQE) of 6.45% and a current efficiency of 7.25 cd/A. mdpi.com Another study on green dopants based on arylamine and bithiophene reported a device with a luminous efficiency of 2.56 cd/A and a maximum brightness of 5,100 cd/m². mdpi.comresearchgate.net

More advanced device architectures using multiple resonance thermally activated delayed fluorescence (MR-TADF) emitters that incorporate a dibenzothiophene unit have demonstrated outstanding performance. These devices have achieved a maximum EQE of up to 26.5% with narrow green emission, showcasing the potential of the dibenzothiophene scaffold in creating next-generation displays with high color purity. nih.gov

| Derivative Type | Role | Max. EQE (%) | Current Efficiency (cd/A) | Emission Color | Reference |

|---|---|---|---|---|---|

| TDBA-Cz (Carbazole-Boron) | Dopant | 6.45 | 7.25 | Deep-Blue | mdpi.com |

| Bithiophene-Arylamine | Dopant | - | 2.56 | Yellowish-Green | mdpi.comresearchgate.net |

| BThPAc-1 (Dibenzothiophene-Acridane) | Emitter | 26.5 | - | Green | nih.gov |

| Carbazole-Acrylonitrile (CZ-2) | Emitter | 9.5 | ~20 | Greenish-Blue | researchgate.net |

Management of Triplet Excitons

In OLEDs, electrical excitation generates both singlet (25%) and triplet (75%) excitons. While fluorescent materials can only harvest singlet excitons for light emission, phosphorescent materials can harness triplet excitons, allowing for theoretical internal quantum efficiencies of 100%. researchgate.net

The effective management of triplet excitons is paramount for the efficiency of PhOLEDs. This is primarily achieved by using a host material with a triplet energy level significantly higher than that of the phosphorescent dopant. noctiluca.euresearchgate.net This energy difference creates a barrier that confines the triplet excitons on the dopant molecules, preventing their non-radiative decay on the host and maximizing light output. researchgate.net The dibenzothiophene core within N-phenyl dibenzothiophen-2-amine provides this essential high triplet energy, making it an ideal structural component for host materials in high-efficiency phosphorescent devices.

Exploration in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

The favorable semiconducting properties of dibenzothiophene derivatives also make them suitable for applications beyond OLEDs, including in OPVs and OFETs.

In OFETs , which are key components for flexible electronics and sensors, the charge carrier mobility of the semiconductor is a critical parameter. nih.gov Materials based on substituted dibenzothiophene have been synthesized and used as the active layer in OFETs. researchgate.net These devices have demonstrated promising performance, with one study reporting hole mobilities as high as 7.7 x 10⁻² cm² V⁻¹ s⁻¹ and excellent on/off ratios of nearly 1 x 10⁷. researchgate.net Other thiophene-based semiconductors have achieved even higher mobilities, reaching up to 1.83 cm² Vs⁻¹, rivaling amorphous silicon. nih.gov The stability of these materials is also a key advantage, with some devices showing no degradation after months of storage or thousands of operational cycles. nih.gov

In OPVs , materials are needed to form the donor-acceptor bulk heterojunction where sunlight is converted into charge. Thiophene-based materials are widely used as both donor and acceptor materials. researchgate.netrsc.org For instance, new thiophene imines have been investigated as hole transporting materials in perovskite solar cells, a related photovoltaic technology. bohrium.com In ternary OPVs, a third component is added to the standard donor:acceptor blend to improve efficiency and stability. Indacenodithiophene-based polymers used as a third component have helped achieve power conversion efficiencies (PCEs) of 17.5%. rsc.org

| Semiconductor Material | Hole Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |

|---|---|---|---|

| 3,7-bis(5'-hexyl-thiophen-2'-yl)-dibenzothiophene | 0.077 | ~10⁷ | researchgate.net |

| Bisthiazole derivative (62) | 1.83 | - | nih.gov |

| Dimethyl-substituted anthradithiophene (DMADT) | 0.1 | - | researchgate.net |

| bis-5'-alkylthiophen-2'yl-2,6-anthracene (DHTAnt) | 0.5 | >10⁷ | nih.gov |

Role in Optical Sensors

The inherent photoluminescent properties of aromatic compounds like N-phenyl dibenzothiophen-2-amine form the basis for their potential use in optical sensors. Photoactivated fluorophores can be used for precise imaging and sensing applications. researchgate.net A structurally related compound, N-phenyl dibenzothiophene sulfoximine (B86345), has been shown to undergo photochemical reactions upon UV irradiation, demonstrating the photoactive nature of this chemical scaffold. researchgate.netnih.gov This reactivity and the strong fluorescence typical of polycyclic aromatic amines suggest that derivatives could be designed as chemosensors, where the presence of a specific analyte would cause a detectable change in the fluorescence emission spectrum. mdpi.com

Molecular Design Principles for Optimized Optoelectronic Functionality

The optoelectronic properties of N-phenyl dibenzothiophen-2-amine are intrinsically linked to its molecular architecture. The dibenzothiophene unit, a sulfur-containing aromatic heterocycle, generally imparts good thermal stability and a tendency for ordered molecular packing, which is beneficial for charge transport. The phenylamine group, on the other hand, is a well-established hole-transporting moiety. The strategic modification of these two components allows for the fine-tuning of the molecule's electronic energy levels, charge carrier mobility, and luminescent properties.

The dibenzothiophene core serves as a rigid and planar scaffold, which can facilitate strong intermolecular π-π stacking interactions. This is a crucial factor for efficient charge transport in organic semiconductor films. The sulfur atom in the dibenzothiophene moiety can also engage in specific intermolecular interactions, further influencing the solid-state packing and, consequently, the charge mobility.

The N-phenylamine portion of the molecule is primarily responsible for its hole-transporting characteristics. The nitrogen atom's lone pair of electrons can be readily delocalized into the aromatic system, making the molecule electron-rich and facilitating the movement of positive charge carriers (holes). The electronic properties of the phenylamine group can be significantly altered by introducing various substituents onto the phenyl ring.

The introduction of electron-donating or electron-withdrawing groups on the phenyl ring of the N-phenylamine moiety provides a powerful tool to modulate the optoelectronic properties of the entire molecule.

The following table summarizes the expected effects of different substituents on the phenylamine ring on the key optoelectronic properties of N-phenyl dibenzothiophen-2-amine derivatives.

| Substituent on Phenylamine | Effect on HOMO Level | Expected Impact on Hole Injection | Expected Impact on Stability |

| Methoxy (-OCH3) | Increase | Improved | Potentially Decreased |

| Methyl (-CH3) | Slight Increase | Slightly Improved | Minor Effect |

| Cyano (-CN) | Decrease | Potentially Hindered | Improved |

| Trifluoromethyl (-CF3) | Significant Decrease | Potentially Hindered | Significantly Improved |

While the phenylamine moiety is a primary site for functionalization, modifications to the dibenzothiophene core itself can also lead to significant changes in the material's properties. Introducing substituents at various positions on the dibenzothiophene rings can alter the planarity of the molecule, its solubility, and its solid-state morphology. For instance, attaching bulky alkyl chains can improve the processability of the material from solution and can influence the intermolecular packing, which in turn affects the charge transport characteristics.

Computational studies on related dibenzothiophene-based materials have shown that strategic functionalization can lead to enhanced hole mobility. For example, the introduction of specific side groups can promote more favorable intermolecular orbital overlap, a key factor for efficient charge hopping between molecules.

Detailed research findings on a series of N-aryl dibenzothiophen-2-amine derivatives would be invaluable to precisely quantify these structure-property relationships. While specific data for the parent N-phenyl dibenzothiophen-2-amine is limited in publicly available literature, research on analogous compounds provides strong indicators of the expected trends. For instance, studies on more complex systems incorporating dibenzothiophene and arylamine units have demonstrated that careful molecular design can lead to materials with high hole mobilities and well-matched energy levels for application in high-performance OLEDs and other organic electronic devices.

The synthesis of N-phenyldibenzo[b,d]thiophen-2-amine has been reported, providing a foundational step for further investigation into its optoelectronic properties and the systematic exploration of its derivatives. nih.gov The reported synthesis involves a copper-catalyzed Ullmann-type reaction between 2-bromodibenzothiophene (B1267234) and aniline (B41778). nih.gov This accessibility allows for the creation of a library of derivatives for comprehensive structure-property relationship studies.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for N-phenyl dibenzothiophen-2-amine derivatives to achieve high yields?

- Methodological Answer : Synthesis of N-phenyl derivatives typically involves condensation reactions. For example, N-phenyl maleimide is synthesized using maleic anhydride and aniline under acidic catalysis, with yields optimized by controlling reaction time (4–6 hours), temperature (80–90°C), and stoichiometric ratios . Solvent selection (e.g., acetic acid) and catalysts (e.g., sodium acetate) are critical for minimizing side reactions. Orthogonal design experiments can identify optimal conditions, as demonstrated in studies achieving >89% yield .

Q. Which spectroscopic techniques are most effective for characterizing N-phenyl dibenzothiophen-2-amine analogs?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and aromaticity. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like C=O or C-N stretches. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemistry in crystalline derivatives . For computational validation, Density Functional Theory (DFT) calculations align spectral data with predicted electronic structures .

Q. How should researchers design initial biological screening assays for anticancer activity of N-phenyl derivatives?

- Methodological Answer : Use the MTT assay to evaluate cytotoxicity against cancer cell lines (e.g., HeLa, 4T1) and normal cells (e.g., Vero) to calculate selectivity indices (SI). A compound with SI >6 indicates cancer-specific activity . Include positive controls (e.g., doxorubicin) and validate results across multiple cell lines to account for tissue-specific variability .

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies between in vitro and in silico data for N-phenyl derivatives?

- Methodological Answer : Molecular docking against target proteins (e.g., epidermal growth factor receptor) predicts binding energies and modes. If in vitro activity (e.g., IC₅₀) conflicts with docking scores, consider factors like protein flexibility (via molecular dynamics simulations) or off-target effects. ADME predictions (e.g., using pkCSM) can explain poor bioavailability despite high in vitro potency . Validate hypotheses with mutagenesis studies or competitive binding assays.

Q. What strategies optimize the pharmacokinetic profile of N-phenyl dibenzothiophen-2-amine derivatives?

- Methodological Answer : Modify substituents to enhance solubility (e.g., methoxy groups) or reduce metabolic degradation (e.g., fluorination). Use in silico tools (e.g., SwissADME) to predict logP, blood-brain barrier permeability, and cytochrome P450 interactions. For in vivo validation, conduct pharmacokinetic studies in rodent models, monitoring plasma half-life and organ distribution .